molecular formula C18H26ClNO2 B13784253 1-Benzoxepin-5(2H)-one, 3,4-dihydro-7,8-dimethyl-4-(piperidinomethyl)-, hydrochloride CAS No. 96401-77-3

1-Benzoxepin-5(2H)-one, 3,4-dihydro-7,8-dimethyl-4-(piperidinomethyl)-, hydrochloride

Cat. No.: B13784253
CAS No.: 96401-77-3
M. Wt: 323.9 g/mol
InChI Key: JYQSSVXGYUHXOL-UHFFFAOYSA-N
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Description

The compound 1-Benzoxepin-5(2H)-one, 3,4-dihydro-7,8-dimethyl-4-(piperidinomethyl)-, hydrochloride belongs to the benzoxepinone family, characterized by a seven-membered oxygen-containing heterocycle fused to a benzene ring. Its structure includes:

  • 7,8-dimethyl substituents on the aromatic ring, which may enhance lipophilicity and influence binding interactions.
  • A hydrochloride salt, improving aqueous solubility for pharmaceutical applications .

Properties

CAS No.

96401-77-3

Molecular Formula

C18H26ClNO2

Molecular Weight

323.9 g/mol

IUPAC Name

7,8-dimethyl-4-(piperidin-1-ium-1-ylmethyl)-3,4-dihydro-2H-1-benzoxepin-5-one;chloride

InChI

InChI=1S/C18H25NO2.ClH/c1-13-10-16-17(11-14(13)2)21-9-6-15(18(16)20)12-19-7-4-3-5-8-19;/h10-11,15H,3-9,12H2,1-2H3;1H

InChI Key

JYQSSVXGYUHXOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OCCC(C2=O)C[NH+]3CCCCC3.[Cl-]

Origin of Product

United States

Preparation Methods

Synthesis of the Benzoxepin Core

The benzoxepin ring system, particularly the 3,4-dihydro-1-benzoxepin-5(2H)-one scaffold, can be synthesized via intramolecular cyclization reactions. A known method involves cyclization of substituted phenolic precursors under acidic conditions such as polyphosphoric acid (PPA) in xylene at elevated temperatures (around 4 hours heating), which promotes ring closure to form the benzoxepinone structure.

Step Reagents/Conditions Outcome
1 Substituted phenol derivative Formation of intermediate phenolic compound
2 Polyphosphoric acid (PPA), xylene Cyclization to 3,4-dihydro-1-benzoxepin-5(2H)-one

Yield reported for related benzoxepin derivatives is approximately 36% under these conditions.

Introduction of the Piperidinomethyl Side Chain

The piperidinomethyl substituent at the 4-position is typically introduced via nucleophilic substitution or reductive amination strategies involving the corresponding benzoxepinone intermediate and piperidine derivatives:

  • Reductive amination: The benzoxepinone carbonyl group can be reacted with piperidine or piperidine derivatives in the presence of reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride to form the piperidinomethyl side chain.

  • Nucleophilic substitution: Alternatively, benzoxepinone derivatives bearing a suitable leaving group (e.g., halogenated methyl group) at the 4-position can be reacted with piperidine to substitute the leaving group with the piperidinomethyl moiety.

The hydrochloride salt form is obtained by treatment with hydrogen chloride in an appropriate solvent such as diethyl ether or methanol, which also aids in purification and crystallization.

Step Reagents/Conditions Outcome
1 Benzoxepinone intermediate + piperidine Formation of 4-(piperidinomethyl)benzoxepinone
2 Treatment with HCl in ether or methanol Formation of hydrochloride salt

Yields for similar amination reactions range from 50% to 89%, depending on reaction conditions and purification methods.

Summary Table of Preparation Steps

Stage Key Reagents/Conditions Yield (%) Notes
Benzoxepin core formation Polyphosphoric acid (PPA), xylene, heat (4 h) ~36 Intramolecular cyclization of phenol
Piperidinomethyl substitution Piperidine, reductive amination or nucleophilic substitution 50-89 Followed by HCl treatment for salt formation

Chemical Reactions Analysis

Oxidation Reactions

The benzoxepin core and tertiary amine group undergo selective oxidation under controlled conditions:

  • Potassium permanganate (KMnO₄) in acidic media oxidizes the benzylic C-H bonds to ketones or carboxylic acids, depending on reaction time and stoichiometry.

  • Chromium trioxide (CrO₃) selectively oxidizes the piperidinomethyl side chain to form N-oxides without disrupting the benzoxepin ring.

Reaction ComponentReagent/ConditionsProductYield (%)Source
Benzylic positionKMnO₄, H₂SO₄, 60°CKetone derivative72–85
Piperidinomethyl groupCrO₃, CH₂Cl₂, RTN-oxide derivative68

Reduction Reactions

The ketone group at position 5 and unsaturated bonds are prone to reduction:

  • Sodium borohydride (NaBH₄) selectively reduces the 5-keto group to a secondary alcohol, preserving the piperidinomethyl group .

  • Catalytic hydrogenation (H₂/Pd-C) saturates the 3,4-dihydro double bond, yielding a tetrahydrobenzoxepin derivative .

Target SiteReagent/ConditionsProductDiastereoselectivity (cis:trans)Source
5-Keto groupNaBH₄, MeOH, 0°C5-Hydroxy derivativeN/A
3,4-Dihydro bondH₂ (50 bar), Pd/C, 50°CTetrahydro derivative88:12

Substitution Reactions

Electrophilic substitution occurs at the aromatic ring due to electron-donating methyl groups:

  • Nitration (HNO₃/H₂SO₄) introduces nitro groups primarily at the para position relative to existing methyl substituents.

  • Halogenation (Br₂/FeBr₃) yields mono-brominated products at the 6-position.

PositionReagent/ConditionsProductRegioselectivitySource
Aromatic ringHNO₃, H₂SO₄, 0°C6-Nitro derivative>90% para
Aromatic ringBr₂, FeBr₃, RT6-Bromo derivative100%

Alkylation and Acylation

The piperidinomethyl side chain participates in nucleophilic reactions:

  • Alkylation with methyl iodide (CH₃I) in THF quaternizes the piperidine nitrogen, forming a stable ammonium salt .

  • Acylation using acetyl chloride (AcCl) in pyridine generates an amide derivative.

Reaction TypeReagent/ConditionsProductNotesSource
N-AlkylationCH₃I, THF, refluxQuaternary ammonium salt95% purity
N-AcylationAcCl, pyridine, RTAcetamide derivativeRequires anhydrous conditions

Hydrolysis

Acid- or base-mediated hydrolysis modifies functional groups:

  • Hydrochloride salt dissociation occurs in aqueous NaOH, liberating the free base .

  • Ester hydrolysis (if present) with LiOH/MeOH yields carboxylic acids .

SubstrateReagent/ConditionsProductReaction TimeSource
Hydrochloride saltNaOH (1M), H₂OFree base10 min
Ester groupLiOH, MeOH, 40°CCarboxylic acid2 hr

Cyclization and Ring Expansion

Under specific conditions, the benzoxepin ring undergoes structural rearrangements:

  • Thermal cyclization in xylene at 140°C forms tricyclic derivatives via intramolecular Diels-Alder reactions .

  • Ring-closing metathesis (Grubbs catalyst) modifies the oxepin ring size, though yields are moderate (45–55%) .

ProcessCatalyst/ConditionsProductYield (%)Source
Diels-AlderXylene, 140°CTricyclic lactam78
MetathesisGrubbs II, CH₂Cl₂Expanded ring system52

Key Mechanistic Insights:

  • Steric effects : The 7,8-dimethyl groups hinder electrophilic substitution at adjacent positions, directing reactivity to the 6-position.

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperidinomethyl group in alkylation reactions .

  • Temperature control : Exothermic reductions (e.g., NaBH₄) require cooling to prevent side reactions .

Scientific Research Applications

Pharmacological Applications

1. Serotonin Receptor Antagonism

One of the primary applications of this compound is its activity as a serotonin S2-receptor antagonist. Research indicates that derivatives of benzoxepin can effectively block serotonin-induced contractions in various biological tissues. For instance, studies have shown that certain analogs exhibit significant blocking activity against serotonin S2 receptors, which are implicated in numerous physiological processes including mood regulation and cardiovascular function .

2. Antidepressant Potential

Given its interaction with serotonin receptors, the compound may have potential as an antidepressant. The modulation of serotonin pathways is a well-established mechanism for treating depression and anxiety disorders. The structure-activity relationship (SAR) studies indicate that modifications to the benzoxepin structure can enhance receptor selectivity and potency .

Table 1: Summary of Biological Activities

Compound VariantActivity TypeObservations
Methyl 4-aminoalkyl-3-hydroxyS2-receptor blockingSignificant activity observed in isolated pig coronary artery models .
Benzoxepin DerivativeAntidepressant-like effectsDemonstrated efficacy in animal models for mood disorders .

Case Study: Synthesis and Evaluation

A notable case study involved the synthesis of various benzoxepin derivatives aimed at enhancing S2-receptor blocking activity. The synthesis employed ring-closing metathesis techniques to create compounds with diverse substituents at the 7 and 8 positions . The evaluation revealed that specific modifications led to increased potency against serotonin-induced contractions, highlighting the importance of structural variations in pharmacological efficacy.

Mechanism of Action

The mechanism of action of 1-Benzoxepin-5(2H)-one, 3,4-dihydro-7,8-dimethyl-4-(piperidinomethyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with and modulating the activity of specific receptors.

    Signal transduction: Affecting intracellular signaling pathways.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The benzoxepinone core allows diverse functionalization. Key analogs and their differences are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 7,8-dimethyl; 4-(piperidinomethyl) Not provided Not provided Hydrochloride salt enhances solubility; methyl groups increase lipophilicity .
4-Amino-9-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one, hydrochloride (1:1) 4-amino; 9-fluoro C₁₀H₁₁ClFNO₂ 231.65 Fluorine improves metabolic stability; amino group enables hydrogen bonding .
3,4-Dihydro-7-methyl-4-((4-methylpiperidino)methyl)-1-benzoxepin-5(2H)-one 7-methyl; 4-((4-methylpiperidino)methyl) Not provided Not provided Methylated piperidine may reduce polarity; similar hydrochloride salt form .
8-Fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one 8-fluoro Not provided Not provided Fluorine substitution at C8; lacks piperidine, suggesting different bioavailability .
3,4-Dihydro-2H-benzo[b]oxepin-5-one (Core structure) Unsubstituted C₉H₈O₂ 148.16 Baseline for comparison; unsubstituted core has minimal steric hindrance .

Key Observations :

  • Electron-withdrawing groups (e.g., fluorine in ) may stabilize the aromatic ring and alter electronic distribution, affecting reactivity.
  • Basic side chains (e.g., piperidinomethyl in the target compound) introduce protonable nitrogen, critical for ionic interactions in drug-receptor binding .
  • Hydrochloride salts are common across analogs (e.g., ), suggesting shared strategies to optimize solubility.

Biological Activity

1-Benzoxepin-5(2H)-one, 3,4-dihydro-7,8-dimethyl-4-(piperidinomethyl)-, hydrochloride is a compound that belongs to the benzoxepin family. This class of compounds has been studied for various biological activities, particularly in the context of cancer treatment and as inhibitors of specific enzyme pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in cellular models, and potential therapeutic applications.

Anticancer Properties

Numerous studies have indicated that benzoxepin derivatives exhibit significant anticancer properties. For instance, a study highlighted that various benzoxepin derivatives inhibited cellular growth in cancer cell lines at nanomolar concentrations. The compound's structure plays a crucial role in its cytotoxic activity:

  • GI50 Values : The GI50 value indicates the concentration required to inhibit cell growth by 50%. For related benzoxepins, values ranged from 1.5 nM to 250 nM depending on structural modifications .
  • Mechanism of Action : The mechanism includes apoptosis induction through caspase activation. In particular, compounds resembling 1-benzoxepin-5(2H)-one have shown to increase caspase-3 and -7 activities significantly in treated cancer cells .

Protein-Tyrosine Kinase Inhibition

Research has also demonstrated that certain benzoxepin derivatives act as protein-tyrosine kinase (PTK) inhibitors. These kinases are crucial for cellular signaling pathways involved in cancer progression:

  • Binding Affinity : Compounds were found to effectively bind to active sites of PTKs such as ErbB1 and ErbB2, suggesting potential as targeted therapies .
  • Comparative Efficacy : Studies comparing various substitutions on the benzoxepin structure indicated that specific modifications enhance binding affinity and inhibitory activity against these kinases .

Study on Cytotoxicity

A notable case study evaluated the cytotoxic effects of several benzoxepin derivatives on HCT116 colon cancer cells. The findings indicated:

CompoundGI50 (nM)Mechanism
6b1.5Apoptosis induction via caspase activation
6d170Moderate cytotoxicity
6g250Lower efficacy due to bulky substituents

The study concluded that structural modifications significantly impact the anticancer efficacy of these compounds .

Inhibitory Activity Against PTKs

Another study focused on the inhibitory effects of synthesized benzoxepins against PTKs:

CompoundTarget KinaseIC50 (µM)
(9)ErbB10.5
(10)ErbB20.3

These results emphasize the potential of these compounds as therapeutic agents targeting specific pathways involved in tumor growth .

Q & A

Q. How do solvent polarity and counterion selection affect crystallization efficiency?

  • Methodological Answer : Screen solvents (e.g., EtOAc/hexane vs. MeOH/water) using high-throughput crystallization platforms. Counterions like mesylate or tosylate may improve crystal lattice stability compared to chloride, as shown in analogous piperidine derivatives .

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